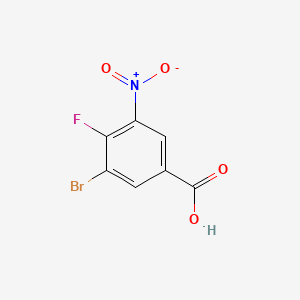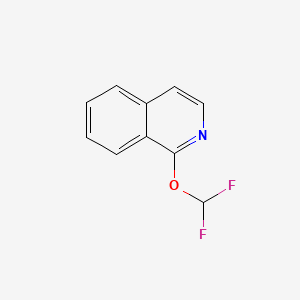
1-(Difluoromethoxy)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethoxy)isoquinoline is a chemical compound with the molecular formula C10H7F2NO . It’s a derivative of isoquinoline, a structural isomer of quinoline, which is a nitrogen-containing heteroaromatic compound .
Synthesis Analysis
The synthesis of isoquinoline derivatives has been a topic of interest in organic chemistry due to their structural diversity and therapeutic importance . The Bischler–Napieralski reaction, a method for 1-substituted 3,4-dihydroisoquinolines directed toward isoquinoline synthesis, has been effective for the synthesis of functionalized fluoroisoquinolines .Molecular Structure Analysis
Isoquinoline is a bicyclic aromatic heterocycle, which consists of a benzene ring fused to a pyridine ring . The addition of the difluoromethoxy group at the 1-position results in the formation of 1-(Difluoromethoxy)isoquinoline .Chemical Reactions Analysis
Isoquinolines are weakly basic heterocycles that resemble pyridine in their stability against chemical attack . They can be considered as 10-electron π-aromatic and delocalized systems . The higher electron density at certain positions exerts considerable influence not only on their reactions but also on the reactivity of the substituents attached at various positions of the ring .Physical And Chemical Properties Analysis
Isoquinolines are stable compounds with significant resistance to chemical attack . They are weakly basic heterocycles and can be considered as 10-electron π-aromatic and delocalized systems .Safety And Hazards
Orientations Futures
Isoquinoline-enrooted organic small molecules represent a challenging molecular target in the organic synthesis arsenal due to their structural diversity and therapeutic importance . The current advancements in isoquinoline and related alkaloids could facilitate an in-depth understanding of their role in the drug discovery process .
Propriétés
IUPAC Name |
1-(difluoromethoxy)isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)14-9-8-4-2-1-3-7(8)5-6-13-9/h1-6,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZHAPUBIHSVEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744491 |
Source


|
| Record name | 1-(Difluoromethoxy)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethoxy)isoquinoline | |
CAS RN |
1261636-30-9 |
Source


|
| Record name | 1-(Difluoromethoxy)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

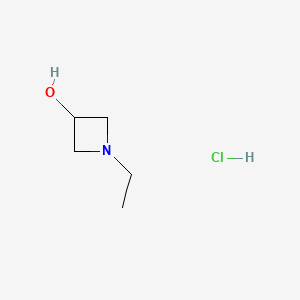
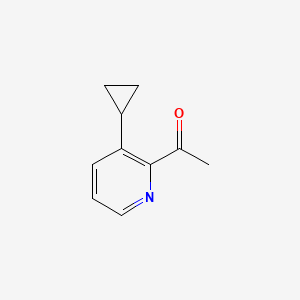
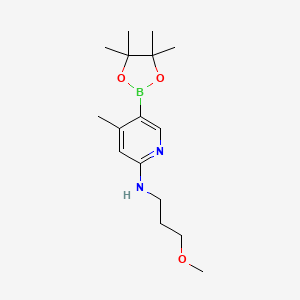
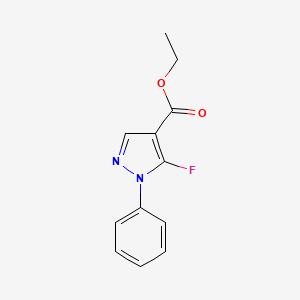

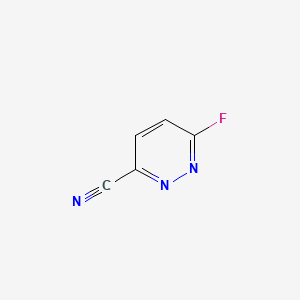
![2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B572752.png)

![2,4-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B572754.png)
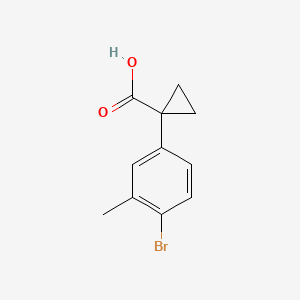
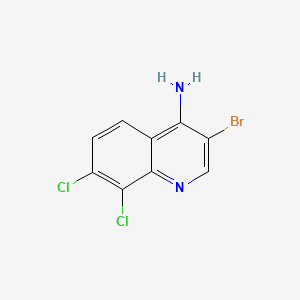
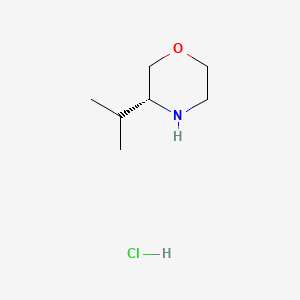
![(R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride](/img/structure/B572760.png)
